N-(4-aminobenzyl)-N-(2-pyridinyl)amine
Description
N-(4-aminobenzyl)-N-(2-pyridinyl)amine is a bifunctional aromatic amine compound comprising a 4-aminobenzyl group linked to a 2-pyridinyl moiety via a secondary amine bridge. This structure combines the electron-rich aromaticity of the benzylamine group with the heterocyclic properties of pyridine, making it a versatile intermediate in medicinal chemistry and materials science. The 4-aminobenzyl group provides a site for further functionalization, while the pyridinyl moiety contributes to hydrogen bonding and π-π stacking interactions, which are critical in receptor-ligand binding and catalytic applications .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3/c13-11-6-4-10(5-7-11)9-15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15) |
InChI Key |
PBTRBPKEISCHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(4-aminobenzyl)-N-(2-pyridinyl)amine with structurally or functionally related compounds, focusing on substituent effects, aromatic systems, pharmacological relevance, and synthetic methodologies.
Substituent Variations on the Benzyl Group
Key Insight: The 4-aminobenzyl group in the target compound offers a reactive site for modifications. Sulfonamide derivatives (e.g., ) exhibit enhanced biological stability, while nitro or halogen substituents (e.g., ) alter electronic properties and application scope.
Aromatic Ring Variations
Key Insight : Replacing the pyridine ring with pyrimidine () or pyrazole () alters binding affinity and solubility. WAY-100635 (), though more complex, highlights the importance of pyridinyl amines in receptor selectivity.
Pharmacological Agents
Key Insight : While NAD-299 and WAY-100635 () are optimized for 5-HT1A antagonism, the target compound’s simpler structure may serve as a lead for developing selective ligands with reduced off-target effects.
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